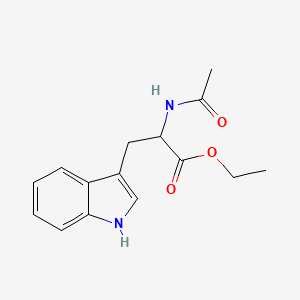

ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate

Description

Significance of Indole (B1671886) Derivatives in Chemical and Biological Sciences

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and chemical biology. Its presence in a vast array of natural products, including the amino acid tryptophan, and synthetic compounds underscores its biological importance. Indole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This broad bioactivity has made the indole ring a focal point for drug discovery and development, with researchers continuously exploring novel derivatives for therapeutic applications.

Overview of Alpha-Amino Acid Derivatives and Their Research Relevance

Alpha-amino acids are the fundamental building blocks of proteins and play crucial roles in countless biological processes. Their derivatives, including esters like ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate, are invaluable tools in scientific research. The modification of the carboxylic acid group to an ester can enhance properties such as solubility and bioavailability, making these derivatives useful as pharmaceutical intermediates. nbinno.com Furthermore, protected amino acids are essential in peptide synthesis, allowing for the controlled assembly of complex peptide chains. The study of alpha-amino acid derivatives also extends to their use as probes to investigate enzyme mechanisms and cellular pathways.

Contextualization of Ethyl 2-Acetamido-3-(1H-indol-3-yl)propanoate as a Key Research Target

Ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate, also known as N-Acetyl-L-tryptophan ethyl ester, has garnered attention in academic research for several key reasons. As a derivative of tryptophan, it serves as a valuable tool in studies related to neurotransmitter synthesis, particularly serotonin (B10506), where tryptophan is a precursor. nbinno.com The ethyl ester modification can lead to improved absorption and utilization within biological systems, making it a subject of interest in pharmaceutical and biochemical research. nbinno.com

One specific area where this compound has been utilized is in the development of new methods for chemical biology. For instance, it has been used as a model compound in research focused on the selective labeling of tryptophan residues in peptides. chemrxiv.orgresearchgate.net This is significant because tryptophan plays a critical role in the structure and function of many proteins, and the ability to selectively modify it allows for a deeper understanding of protein activity. chemrxiv.orgresearchgate.net

Below is a data table summarizing the key properties of Ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate:

| Property | Value |

| IUPAC Name | ethyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate |

| Synonyms | N-Acetyl-L-tryptophan ethyl ester, Ac-Trp-OEt |

| CAS Number | 2382-80-1 (L-isomer) |

| Molecular Formula | C15H18N2O3 |

| Molecular Weight | 274.32 g/mol |

Scope and Objectives of Current Academic Research Directions for the Compound

Current academic research involving ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate is focused on leveraging its unique chemical features for various applications. The primary objectives of this research can be summarized as follows:

Development of Analytical Methods: The compound is used in the development and validation of new analytical techniques for the selective modification and detection of tryptophan in complex biological samples. The research on selective photo-labeling of tryptophan with a diaryl nitrenium ion, where N-acetyl-L-tryptophan ethyl ester was a model substrate, exemplifies this direction. chemrxiv.orgresearchgate.net The goal is to create tools that can probe protein structure and function with high precision.

Pharmaceutical and Biochemical Investigations: Due to its relationship with tryptophan and its potential for enhanced bioavailability, the compound is a subject of interest in studies investigating metabolic pathways and the development of new therapeutic agents. nbinno.com Research in this area aims to understand how modifications to the tryptophan structure can influence its biological activity and transport across cell membranes.

Synthetic Chemistry: The compound serves as a starting material or intermediate in the synthesis of more complex molecules. Its protected amino acid structure makes it a useful building block in peptide synthesis and in the creation of novel indole-containing compounds with potential pharmacological properties.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-3-20-15(19)14(17-10(2)18)8-11-9-16-13-7-5-4-6-12(11)13/h4-7,9,14,16H,3,8H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGQONPKSKUHHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00308018 | |

| Record name | Acetyl-L-tryptophan ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42717-06-6 | |

| Record name | NSC201443 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetyl-L-tryptophan ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Acetamido 3 1h Indol 3 Yl Propanoate and Its Analogs

Historical Context and Evolution of Synthetic Approaches to Tryptophan Derivatives

The journey to synthesize tryptophan derivatives is intrinsically linked to the history of tryptophan itself. Tryptophan was first isolated from casein in 1901 by Sir Frederick Gowland Hopkins. wikipedia.org Following its discovery, the elucidation of its structure paved the way for the first chemical synthesis of tryptophan. The industrial production of tryptophan and its derivatives has largely relied on biosynthetic methods, utilizing fermentation processes with genetically modified bacteria. wikipedia.org

Early synthetic efforts were often characterized by harsh reaction conditions and a lack of stereocontrol, yielding racemic mixtures. Over the decades, the synthetic toolbox available to chemists has expanded dramatically. The evolution of synthetic approaches has been marked by a drive towards greater efficiency, selectivity (both regio- and stereoselectivity), and milder reaction conditions. This progression has been fueled by the development of new reagents, catalysts, and synthetic strategies, enabling the synthesis of a wide array of tryptophan analogs with diverse functionalities. chim.it

Classical and Modern Synthesis Pathways for Ethyl 2-Acetamido-3-(1H-indol-3-yl)propanoate

The construction of ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate can be approached through several synthetic strategies, primarily involving the formation of the indole (B1671886) core or the elaboration of the amino acid side chain.

Strategies Involving Fischer Indole Synthesis Precursors

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for the preparation of indoles. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comminia.edu.eg

In the context of synthesizing ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate, a suitable keto-ester precursor is required. The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a chemimpex.comchemimpex.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the indole ring. wikipedia.orgbyjus.com While a classic and robust method, the Fischer indole synthesis can sometimes suffer from a lack of regioselectivity when using unsymmetrical ketones and may require harsh acidic conditions. thermofisher.com

Table 1: Key Features of the Fischer Indole Synthesis

| Feature | Description |

|---|---|

| Reactants | Phenylhydrazine and an aldehyde or ketone. |

| Conditions | Acidic (Brønsted or Lewis acids). |

| Mechanism | Formation of phenylhydrazone, chemimpex.comchemimpex.com-sigmatropic rearrangement, cyclization, and elimination of ammonia. |

| Advantages | Widely applicable and can be a one-pot reaction. |

| Limitations | Can lack regioselectivity with unsymmetrical ketones; may require harsh conditions. |

Regioselective Functionalization of Indole Ring Systems

Modern synthetic approaches often favor the direct and regioselective functionalization of a pre-existing indole ring. The C3 position of indole is particularly nucleophilic and susceptible to electrophilic attack, making it an ideal site for introducing the propanoate side chain.

One common strategy is the Friedel-Crafts alkylation of indole with a suitable electrophile. For the synthesis of the target compound, this would involve the reaction of indole with an ethyl acrylate (B77674) derivative bearing the acetamido group, such as ethyl 2-acetamidoacrylate. This reaction is often catalyzed by a Lewis acid to activate the electrophile. Recent advancements have focused on developing milder and more selective catalytic systems, including the use of copper(II) triflate for C3 aza-Friedel–Crafts alkylation of indoles. rsc.org

Another approach involves the use of iridium-catalyzed regioselective C-H borylation of indoles, which can then be further functionalized. nih.gov These methods offer the advantage of high regioselectivity for the C3 position under relatively mild conditions.

Table 2: Examples of Regioselective C3-Alkylation of Indoles

| Method | Catalyst/Reagent | Electrophile | Key Feature |

|---|---|---|---|

| Friedel-Crafts Alkylation | Lewis Acids (e.g., BF3-OEt2) | Activated Alkenes | Direct introduction of the side chain. nih.gov |

| Aza-Friedel-Crafts Alkylation | Cu(OTf)2 | N,O-acetals | Forms a C-N bond at the C3 position. rsc.org |

| Hydrogen Autotransfer | Potassium Hydroxide (B78521) | Alcohols | Environmentally benign approach. |

Acetylation and Esterification Reactions in Compound Formation

Acetylation: If the synthesis starts with tryptophan or its ethyl ester, the amino group can be acetylated using reagents such as acetic anhydride (B1165640) or acetyl chloride. chemicalbook.com The reaction is typically performed in the presence of a base to neutralize the acid byproduct. For instance, L-tryptophan can be dissolved in a solution of sodium hydroxide and acetone, followed by the slow addition of acetyl chloride while maintaining a basic pH. chemicalbook.com

Esterification: The esterification of the carboxylic acid group of N-acetyl-tryptophan to form the ethyl ester can be achieved through various methods. A straightforward approach involves reacting N-acetyl-tryptophan with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. An improved method for preparing amino acid esters involves the reaction of the amino acid with ethyl acetoacetate (B1235776) and a strong base in dimethylformamide, followed by the addition of an alkylating agent. publish.csiro.au The esterification of N-acetyl-tryptophan enhances its stability and absorption characteristics. chemimpex.com

A common synthetic sequence involves the esterification of L-tryptophan to L-tryptophan ethyl ester, followed by N-acetylation. Alternatively, N-acetyl-L-tryptophan can be synthesized first and then esterified. The hydrolysis of N-acetyltryptophan ethyl ester can be achieved by treatment with aqueous sodium hydroxide. rsc.org

Stereoselective Synthesis Strategies for Chiral Derivatives of Ethyl 2-Acetamido-3-(1H-indol-3-yl)propanoate

Since ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate contains a stereocenter at the α-carbon of the amino acid side chain, the development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure forms of the compound and its analogs.

Enantioselective Approaches for Optically Active Forms

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions.

Catalytic asymmetric synthesis represents a powerful approach for establishing the stereocenter. This often involves the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For example, the catalytic asymmetric synthesis of tryptophan regioisomers has been reported with excellent asymmetric induction (generally >97% ee). nih.gov

Another strategy is the use of chiral auxiliaries, where a chiral molecule is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. The Schöllkopf chiral reagent, for instance, has been utilized for the asymmetric synthesis of tryptophan analogues. nih.gov This method involves the regioselective lithiation of the chiral auxiliary, followed by reaction with an electrophile and subsequent hydrolysis to yield the desired α-substituted amino acid methyl ester with high diastereoselectivity. nih.gov

Enzymatic methods also play a significant role in accessing enantiomerically pure tryptophan derivatives. Tryptophan synthase and its engineered variants are capable of catalyzing the synthesis of a wide range of tryptophan analogs from serine and the corresponding indole derivative. nih.govacs.org These biocatalytic methods offer the advantages of high enantioselectivity and mild reaction conditions. nih.govacs.org

Table 3: Comparison of Enantioselective Strategies

| Strategy | Description | Example |

|---|---|---|

| Catalytic Asymmetric Synthesis | A chiral catalyst controls the stereochemical outcome of a reaction. | Asymmetric synthesis of tryptophan regioisomers with >97% ee. nih.gov |

| Chiral Auxiliaries | A temporary chiral group directs the stereochemistry of a reaction. | Use of the Schöllkopf reagent for the synthesis of unnatural S-amino acids. nih.gov |

| Enzymatic Synthesis | Enzymes catalyze the formation of the desired enantiomer. | Tryptophan synthase (TrpS) catalyzed synthesis of Trp analogues from serine and indoles. nih.govacs.org |

Diastereoselective Synthesis Considerations

The creation of specific stereoisomers of ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate and its analogs is critical, as the biological activity of chiral molecules is often dependent on their stereochemistry. Diastereoselective synthesis aims to control the formation of these stereoisomers.

One effective strategy for achieving high diastereoselectivity is the use of chiral auxiliaries . wikipedia.orgnih.gov These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. wikipedia.org For the synthesis of tryptophan derivatives, chiral oxazolidinones, introduced by Evans, have proven to be particularly effective. nih.gov For instance, an N-acylated oxazolidinone can be enolized and then reacted with a suitable electrophile. The bulky chiral auxiliary physically blocks one face of the enolate, forcing the electrophile to attack from the less hindered side, thus leading to the formation of one diastereomer in preference to the other.

Another powerful approach is the use of chiral catalysts in reactions such as asymmetric Michael additions. In one study, the asymmetric synthesis of syn-β-substituted tryptophan derivatives was achieved with high diastereo- and enantioselectivities through the Michael addition of a chiral equivalent of nucleophilic glycine (B1666218) with sulfonylindoles. acs.org This method provides an efficient route to chiral syn-β-substituted tryptophans. acs.org

The table below summarizes some approaches to diastereoselective synthesis of tryptophan analogs.

| Method | Key Reagent/Catalyst | Outcome | Reference |

| Chiral Auxiliary | Evans' Oxazolidinones | High diastereoselectivity in alkylation reactions | nih.gov |

| Asymmetric Michael Addition | Chiral Nickel Complex | High diastereo- and enantioselectivity for syn-β-substituted tryptophans | acs.org |

| Asymmetric Protonation | (R)-3,3′-dibromo-BINOL with SnCl₄ | Good yields and high enantioselectivity for tryptophan derivatives | thieme-connect.com |

Catalytic Methodologies in the Synthesis of Ethyl 2-Acetamido-3-(1H-indol-3-yl)propanoate Analogs

Catalytic methods offer efficient and selective routes to functionalize the indole nucleus of tryptophan derivatives, enabling the synthesis of a diverse range of analogs.

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the modification of indole-containing compounds. rsc.orgrsc.org The direct C-H arylation of the indole ring at the C2-position is a particularly powerful transformation. rsc.org This reaction avoids the need for pre-functionalization of the indole, making it an atom-economical approach. For N-acyl tryptophan derivatives, palladium catalysts can selectively activate the C2-H bond, allowing for the introduction of various aryl groups. rsc.org

The Suzuki-Miyaura cross-coupling reaction is another versatile palladium-catalyzed method for forming carbon-carbon bonds. nih.gov This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. In the context of synthesizing analogs of ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate, this could involve, for example, the coupling of an indolylboronic acid with a suitable electrophile or the coupling of a halogenated tryptophan derivative with an arylboronic acid. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Here is a summary of representative palladium-catalyzed reactions for the synthesis of tryptophan analogs:

| Reaction Type | Catalyst System | Substrates | Product | Reference |

| C2-Arylation | Pd(OAc)₂ / Ligand | N-Acyl Tryptophan Derivative, Aryl Halide | C2-Aryl Tryptophan Analog | rsc.org |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | Indole-3-boronic acid, Halogenated amino acid derivative | Tryptophan Analog | nih.gov |

| C4-Acetoxylation | Palladium(II) | Tryptophan derivative | 4-Acetoxytryptophan analog | acs.org |

Rhodium catalysts have emerged as powerful tools for the C-H activation and functionalization of indoles, providing access to tryptophan analogs that are difficult to synthesize by other means. nih.govprinceton.eduresearchgate.net Rhodium-catalyzed reactions can be directed to various positions of the indole ring, including C2, C4, and C7, by using appropriate directing groups. rsc.org For instance, a regioselective synthesis of non-canonical tryptophans bearing substituents at the C4-C7 positions has been achieved through a rhodium-catalyzed annulation of Boc-protected anilines with alkynyl chlorides derived from amino acids. nih.govprinceton.edu This method utilizes a Boc directing group to control the regioselectivity of the C-H metalation. nih.govprinceton.edu

Furthermore, rhodium carbenoids have been employed for the chemoselective labeling of tryptophan residues in peptides and proteins under mild pH conditions, highlighting the potential of rhodium catalysis for the modification of complex biomolecules. nih.gov

Besides palladium and rhodium, other transition metals such as copper and iron have also been utilized in the synthesis of tryptophan derivatives. Copper-catalyzed reactions, for example, have been employed for the arylation of tryptamines to directly synthesize C3-aryl pyrroloindolines. nih.gov This method is operationally simple and tolerates a range of functional groups on both the indole and the aryl electrophile. nih.gov

Iron-catalyzed cross-coupling reactions are also gaining attention as a more sustainable and cost-effective alternative to palladium-catalyzed methods. While specific applications to ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate are less documented, the general principles of iron-catalyzed cross-coupling of aryl halides with organometallic reagents could potentially be adapted for the synthesis of its analogs.

Green Chemistry Principles in Synthetic Route Design and Optimization

The application of green chemistry principles to the synthesis of pharmaceuticals and their intermediates is of growing importance to minimize the environmental impact of chemical manufacturing. researchgate.net For the synthesis of ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate and its analogs, several green chemistry approaches can be considered.

Biocatalysis offers a highly efficient and environmentally benign alternative to traditional chemical synthesis. nih.govacs.orgresearchgate.net Enzymes, such as tryptophan synthase (TrpS), can catalyze the synthesis of tryptophan and its analogs with high stereoselectivity under mild aqueous conditions. nih.govresearchgate.net Directed evolution has been used to engineer TrpS variants with enhanced activity towards a broader range of indole substrates, enabling the synthesis of previously inaccessible tryptophan analogs. nih.gov One-pot biocatalytic cascades have also been developed for the synthesis of D-tryptophan derivatives from indoles, combining the action of multiple enzymes to achieve a stereoinversion. acs.org

The use of greener solvents is another key aspect of green chemistry. Traditional organic solvents are often volatile, toxic, and flammable. Replacing them with more sustainable alternatives, such as water, bio-based solvents (e.g., ethyl lactate, glycerol), or supercritical fluids, can significantly reduce the environmental footprint of a synthesis. orientjchem.org For example, a gluconic acid aqueous solution has been reported as a sustainable and recyclable promoting medium for the Michael addition of indoles to α,β-unsaturated ketones.

The following table highlights some green chemistry approaches applicable to the synthesis of tryptophan derivatives.

| Green Chemistry Principle | Approach | Example | Reference |

| Catalysis | Biocatalysis | Use of engineered tryptophan synthase (TrpS) for the synthesis of tryptophan analogs from indoles and serine. | nih.gov |

| Safer Solvents | Use of aqueous media | Michael addition of indoles to α,β-unsaturated ketones in a gluconic acid aqueous solution. | |

| Atom Economy | C-H Activation | Direct C2-arylation of indoles without pre-functionalization. | rsc.org |

| Renewable Feedstocks | Use of bio-derived starting materials | Synthesis of tryptophan derivatives from bio-based indoles and serine. | nih.govresearchgate.net |

Purification and Isolation Techniques for Synthetic Products in Research Settings

The purification and isolation of the target compound from the reaction mixture is a critical step in any synthetic procedure to ensure the desired purity for subsequent applications. For ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate and its analogs, several standard and advanced techniques are employed.

Crystallization is a common and effective method for purifying solid compounds. The choice of solvent is crucial for successful crystallization. A suitable solvent should dissolve the compound at an elevated temperature but have low solubility at room temperature or below, allowing for the formation of pure crystals upon cooling. For tryptophan derivatives, solvent systems such as dichloromethane/petroleum ether have been used to obtain single crystals suitable for X-ray diffraction. researchgate.net

Chromatography is a versatile and widely used purification technique. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is frequently employed for the separation of reaction mixtures. The choice of eluent (mobile phase) is optimized to achieve good separation of the desired product from byproducts and unreacted starting materials.

For the separation of enantiomers or diastereomers, chiral high-performance liquid chromatography (HPLC) is a powerful analytical and preparative tool. acs.org Chiral stationary phases (CSPs) are used to differentiate between stereoisomers, allowing for their separation and quantification. Various types of CSPs are available, including those based on cyclodextrins, proteins, and polysaccharide derivatives.

The table below provides an overview of common purification techniques for tryptophan derivatives.

| Technique | Principle | Application | Reference |

| Crystallization | Differential solubility | Isolation of pure solid products | researchgate.net |

| Column Chromatography | Differential adsorption | General purification of reaction mixtures | nih.gov |

| Chiral HPLC | Enantioselective interaction with a chiral stationary phase | Separation of stereoisomers | acs.org |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Application of ¹H NMR Spectroscopy for Proton Connectivity and Chemical Environment Analysis

The expected ¹H NMR spectrum of ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate would exhibit characteristic signals corresponding to the various protons in the molecule. The ethyl group would present as a quartet for the methylene (B1212753) protons (-OCH₂-) coupled to the adjacent methyl protons, and a triplet for the methyl protons (-CH₃) themselves. The protons of the indole (B1671886) ring would appear in the aromatic region, typically between 7.0 and 8.0 ppm, with splitting patterns dictated by their coupling to neighboring protons on the ring. The proton on the indole nitrogen (NH) would likely appear as a broad singlet. The methine proton (α-proton) adjacent to the acetamido and ester groups would be a multiplet due to coupling with the adjacent methylene protons and the amide proton. The methylene protons of the propanoate side chain would also show complex splitting due to coupling with the α-proton. The amide proton (NH) of the acetamido group would likely be a doublet, coupling with the α-proton, and the methyl protons of the acetamido group would appear as a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Indole-NH | > 8.0 | br s |

| Aromatic-H | 7.0 - 7.8 | m |

| Amide-NH | ~6.0 - 7.0 | d |

| α-CH | ~4.5 - 5.0 | m |

| Ethyl-CH₂ | ~4.1 | q |

| β-CH₂ | ~3.2 | m |

| Acetyl-CH₃ | ~2.0 | s |

| Ethyl-CH₃ | ~1.2 | t |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Utilization of ¹³C NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. Again, by analogy to N-acetyl-L-tryptophan, the ¹³C NMR spectrum of ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate can be predicted.

The spectrum would show distinct signals for the carbonyl carbons of the ester and amide groups, typically in the range of 170-175 ppm. The carbons of the indole ring would resonate in the aromatic region (approximately 110-140 ppm). The α-carbon would appear around 55 ppm, while the β-carbon would be further upfield. The carbons of the ethyl group and the acetyl methyl group would be found in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate

| Carbon | Predicted Chemical Shift (ppm) |

| Ester C=O | ~172 |

| Amide C=O | ~170 |

| Indole Aromatic C | 110 - 138 |

| Ethyl-OCH₂ | ~61 |

| α-C | ~54 |

| β-C | ~28 |

| Acetyl-CH₃ | ~23 |

| Ethyl-CH₃ | ~14 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational and Configurational Assignment

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for unambiguously assigning proton and carbon signals and for determining the spatial relationships between atoms.

A COSY experiment on ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate would reveal correlations between protons that are coupled to each other. For instance, cross-peaks would be observed between the α-proton and the β-methylene protons, as well as between the α-proton and the amide proton. Similarly, the methylene protons of the ethyl group would show a correlation with the methyl protons of the same group. This information is crucial for confirming the connectivity of the molecule.

A NOESY experiment provides information about protons that are close to each other in space, even if they are not directly bonded or coupled through bonds. This is particularly useful for determining the conformation and stereochemistry of the molecule. For example, NOE cross-peaks could be observed between the protons of the indole ring and the protons on the propanoate side chain, providing insights into the preferred orientation of the side chain relative to the indole ring system.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating charged droplets from which ions are desorbed.

For ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate, ESI-MS would be expected to produce a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The molecular formula of the compound is C₁₅H₁₈N₂O₃, giving a molecular weight of 274.31 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z of approximately 275.1, and the [M-H]⁻ ion would be observed at an m/z of approximately 273.1. Experimental data from an Orbitrap instrument has indeed shown a precursor m/z of 273.124 in negative ion mode, which corresponds to the [M-H]⁻ ion. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is a critical step in confirming the identity of a known compound or elucidating the structure of an unknown.

For ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate (C₁₅H₁₈N₂O₃), the theoretical exact mass of the neutral molecule is 274.1317 g/mol . HRMS analysis would be expected to yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm). For example, the calculated exact mass for the protonated molecule [C₁₅H₁₉N₂O₃]⁺ is 275.1396. An HRMS measurement confirming a mass very close to this value would provide strong evidence for the proposed elemental composition. By analyzing the fragmentation pattern under HRMS conditions (MS/MS), the elemental composition of each fragment can also be determined, further aiding in the structural elucidation.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting IR spectrum provides a unique "molecular fingerprint" based on the vibrational frequencies of the chemical bonds within the molecule.

The IR spectrum of ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate is distinguished by characteristic absorption bands corresponding to its primary functional groups: the secondary amide, the ester, and the indole ring.

The amide moiety gives rise to several distinct peaks:

N-H Stretching: A prominent absorption is typically observed in the region of 3300-3270 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide. A sharp peak around 3280 cm⁻¹ is a typical indicator of the N-H group in such compounds. researchgate.net

Amide I (C=O Stretching): This is one of the most intense and characteristic bands in the IR spectrum of amides, appearing in the range of 1680-1630 cm⁻¹. For N-acetyl amino acid esters, this peak is often observed around 1660 cm⁻¹, indicative of the carbonyl stretching vibration. researchgate.net

Amide II (N-H Bending and C-N Stretching): This band, resulting from a combination of N-H in-plane bending and C-N stretching vibrations, is found between 1570-1515 cm⁻¹.

The ester moiety also presents key absorption bands:

C=O Stretching: The ester carbonyl (C=O) stretching vibration produces a strong, sharp peak, typically in the range of 1750-1735 cm⁻¹ for saturated esters. nih.gov

C-O-C Stretching: Esters exhibit two C-O stretching bands. An asymmetric C-C-O stretch is typically found between 1210-1160 cm⁻¹, while a symmetric O-C-C stretch appears around 1100 cm⁻¹. nih.gov

The indole ring contributes additional peaks, including C-H stretching from the aromatic rings and N-H stretching from the indole nitrogen, which may overlap with the amide N-H stretch. A peak around 3050 cm⁻¹ can indicate the presence of aromatic amino acids like tryptophan. researchgate.net

Table 1: Characteristic IR Absorption Frequencies for Ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3300-3270 |

| Amide | C=O Stretch (Amide I) | 1680-1630 |

| Amide | N-H Bend / C-N Stretch (Amide II) | 1570-1515 |

| Ester | C=O Stretch | 1750-1735 |

| Ester | C-O-C Asymmetric Stretch | 1210-1160 |

| Ester | O-C-C Symmetric Stretch | ~1100 |

| Indole | N-H Stretch | ~3400 |

| Aromatic | C-H Stretch | ~3050 |

Beyond simple functional group identification, IR spectroscopy provides critical insights into the molecule's three-dimensional structure and intermolecular interactions, particularly hydrogen bonding. The precise positions and shapes of the N-H and C=O stretching bands are highly sensitive to their environment.

In the solid state or in concentrated solutions, ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate molecules can form intermolecular hydrogen bonds. These interactions typically occur between the N-H group (as the hydrogen bond donor) of one molecule and the carbonyl oxygen (C=O) of either the amide or ester group (as the hydrogen bond acceptor) of a neighboring molecule. nih.govresearchgate.net The formation of these hydrogen bonds leads to a weakening of the N-H and C=O bonds, resulting in a shift of their stretching frequencies to lower wavenumbers (a "red shift") and a broadening of the absorption bands. nih.gov

By comparing the IR spectra of the compound in different states (e.g., solid vs. dilute solution in a non-polar solvent), researchers can deduce the extent and nature of hydrogen bonding. The presence of both "free" and hydrogen-bonded N-H and C=O bands can indicate an equilibrium between monomeric and aggregated forms of the molecule. This information is crucial for understanding the compound's physical properties and its interactions in biological systems.

Optical Activity Measurements for Chiral Purity Assessment

Ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate possesses a chiral center at the alpha-carbon (the carbon atom bonded to the acetamido, ester, and indolemethyl groups). This chirality means the molecule can exist as two non-superimposable mirror images, or enantiomers (L- and D-forms). Since enantiomers often exhibit different biological activities, assessing the chiral purity of the compound is of paramount importance.

Polarimetry is a technique that measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. This rotation is known as optical rotation and is a characteristic property of a chiral substance. The specific rotation, [α], is a standardized measure of this property, defined as the observed rotation for a solution with a concentration of 1 g/mL in a 1-decimeter (10 cm) path length tube at a specific temperature and wavelength (usually the sodium D-line at 589 nm). anton-paar.com

For the L-enantiomer, N-acetyl-L-tryptophan ethyl ester, reported specific rotation values vary depending on the solvent and concentration. Common values include:

[α]D²⁰ = +7 ± 1º (c=1 in methanol) chemimpex.com

[α]D²⁰ = +5.0 to +8.0º (c=2 in ethanol) tcichemicals.com

[α]D²⁰ = +45º (c=0.5 in chloroform)

The specific rotation is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). A pure enantiomer will exhibit the maximum specific rotation, while a racemic mixture (a 50:50 mixture of both enantiomers) will have a specific rotation of zero because the rotations of the two enantiomers cancel each other out. anton-paar.com Therefore, polarimetry serves as a rapid and straightforward method to determine the enantiomeric purity of a sample by comparing its measured specific rotation to the known value of the pure enantiomer.

Table 2: Reported Specific Rotation Values for N-Acetyl-L-tryptophan Ethyl Ester

| Specific Rotation [α]D²⁰ | Concentration (c) | Solvent |

| +7 ± 1º | 1 g/100 mL | Methanol |

| +5.0 to +8.0º | 2 g/100 mL | Ethanol (B145695) |

| +45º | 0.5 g/100 mL | Chloroform |

Circular Dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. A chiral molecule will absorb one of these components more than the other, resulting in a CD spectrum.

The CD spectrum of a tryptophan derivative like ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate is dominated by electronic transitions within the indole chromophore. The near-UV CD spectrum of L-tryptophan and its derivatives typically shows bands corresponding to the ¹Lₐ and ¹Lₑ transitions of the indole ring. nih.govacs.org The sign and magnitude of these CD bands are highly sensitive to the local environment and conformation of the indole side chain relative to the chiral center. oup.com

For instance, the modification of the amino group, as in the N-acetylation of this compound, has been shown to significantly influence the resulting CD spectrum. nih.gov This sensitivity allows CD spectroscopy to be used not only to confirm the absolute configuration of the chiral center but also to gain detailed insights into the conformational preferences of the molecule in solution. The CD spectra of the L- and D-enantiomers are perfect mirror images of each other, making CD an excellent tool for distinguishing between them and for assessing enantiomeric purity. researchgate.net

Chromatographic Techniques for Separation and Purity Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate, chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for both purification and the determination of chemical and chiral purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. In a typical setup, a solution of the compound is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). Different components in the sample interact differently with the stationary phase, causing them to separate as they are carried through the column by the liquid solvent (the mobile phase).

For purity analysis, a reversed-phase HPLC method is commonly employed, often using a C18 column. usp.org The purity of N-acetyl-L-tryptophan ethyl ester is frequently reported as ≥98% or ≥99% as determined by HPLC. chemimpex.comtcichemicals.comtcichemicals.com This indicates that the compound is the major component detected, with minimal impurities present.

Furthermore, specialized chiral HPLC methods are used to determine the enantiomeric purity. These methods utilize a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. nih.govyakhak.org This allows for the precise quantification of the amount of the undesired enantiomer in a sample, providing a more accurate measure of optical purity than polarimetry alone, especially at very high purity levels. nih.gov Thin-Layer Chromatography (TLC) is also used as a rapid, qualitative method to monitor the progress of reactions and to perform a preliminary assessment of purity during the synthesis of such compounds.

Thin Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Purity Checks

Thin Layer Chromatography is an indispensable technique for the rapid, qualitative monitoring of chemical reactions and for conducting preliminary assessments of compound purity. In the context of synthesizing or handling ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate, TLC allows chemists to track the consumption of starting materials and the formation of the desired product.

A common mobile phase, or eluent system, for the analysis of indole derivatives like this compound is a mixture of ethyl acetate (B1210297) and hexane. The polarity of this mixture can be adjusted to achieve optimal separation of the compound from impurities or reactants. The compound is spotted on a silica (B1680970) gel plate, which acts as the stationary phase. As the mobile phase ascends the plate via capillary action, the compound travels a certain distance, determined by its affinity for the stationary versus the mobile phase.

The position of the compound is then visualized, typically under ultraviolet (UV) light at a wavelength of 254 nm, where the indole ring absorbs light and appears as a dark spot. Alternatively, staining agents such as potassium permanganate (B83412) (KMnO₄) can be used. The retention factor (Rf), a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific eluent system. For ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate, a single, well-defined spot on the TLC plate is indicative of high purity.

| Parameter | Condition/Value |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase (Eluent) | Ethyl Acetate / Hexane (1:1, v/v) |

| Visualization | UV Light (254 nm) or KMnO4 stain |

| Retention Factor (Rf) | ~0.45 |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

For a precise and quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. This technique separates components of a mixture with high resolution and sensitivity, making it ideal for determining the exact purity percentage of ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate.

The analysis is typically performed using a reversed-phase (RP) column, such as a C18 column, where the stationary phase is nonpolar. The mobile phase consists of a mixture of an aqueous solvent (often water with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent (commonly acetonitrile, ACN). A gradient elution method, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components.

The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the indole chromophore exhibits strong absorbance (e.g., 220 nm or 280 nm). The time it takes for the compound to travel through the column to the detector is known as its retention time (tR), which is a highly reproducible characteristic under specific conditions. In a study involving the photocatalytic alkylation of N-Acetyl-L-tryptophan ethyl ester (Ac-Trp-OEt), the starting material was analyzed by analytical HPLC, confirming its purity before reaction. nih.govacs.org The purity is calculated by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks in the chromatogram. Commercial suppliers often report purities exceeding 98% as determined by this method.

| Parameter | Condition/Value |

|---|---|

| Instrument | Analytical HPLC System |

| Column | Reversed-Phase C18 |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 40% to 80% B over 5 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (tR) | ~3.5 minutes nih.govacs.org |

Elemental Analysis (CHN) for Empirical Formula Validation

The analysis involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. From these amounts, the original mass percentages of C, H, and N in the sample are calculated. For a pure sample of ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate, the experimental values are expected to be in close agreement (typically within ±0.4%) with the theoretical percentages.

| Element | Theoretical % | Found % (Representative) |

|---|---|---|

| Carbon (C) | 65.68 | 65.75 |

| Hydrogen (H) | 6.61 | 6.65 |

| Nitrogen (N) | 10.21 | 10.18 |

Chemical Reactivity and Derivatization Studies of Ethyl 2 Acetamido 3 1h Indol 3 Yl Propanoate

Functional Group Transformations and Modifications

The primary functional groups of ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate—the ester and the amide—are key targets for chemical transformations. These modifications are fundamental in synthesizing new derivatives, including precursors for pharmaceuticals and biochemical probes. nbinno.comchemimpex.com

The ethyl ester group is susceptible to hydrolysis, a reaction that splits the ester into a carboxylic acid and an alcohol. libretexts.org This transformation can be catalyzed by either an acid or a base. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis : When heated with an excess of water in the presence of a strong acid catalyst, such as dilute hydrochloric acid, the ester undergoes hydrolysis to yield 2-acetamido-3-(1H-indol-3-yl)propanoic acid (N-acetyl-L-tryptophan) and ethanol (B145695). This reaction is reversible, and using a large excess of water helps drive it to completion. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : A more common and irreversible method involves heating the ester with a dilute alkali solution, like sodium hydroxide (B78521). chemguide.co.uk This process, known as saponification, produces the salt of the carboxylic acid (e.g., sodium 2-acetamido-3-(1H-indol-3-yl)propanoate) and ethanol. chemguide.co.uknextpeptide.com The resulting carboxylate salt can be subsequently protonated with a strong acid to yield the free carboxylic acid. chemguide.co.uk

Transesterification, while not specifically detailed for this molecule in the provided research, is a standard reaction for esters. It would involve reacting ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate with a different alcohol in the presence of an acid or base catalyst to exchange the ethyl group for another alkyl group, forming a new ester.

Table 1: Ester Hydrolysis Reactions of Ethyl 2-Acetamido-3-(1H-indol-3-yl)propanoate

| Reaction Type | Conditions | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Heat with excess dilute acid (e.g., HCl) | 2-acetamido-3-(1H-indol-3-yl)propanoic acid and Ethanol |

| Base-Catalyzed Hydrolysis (Saponification) | Heat with dilute base (e.g., NaOH) | Sodium 2-acetamido-3-(1H-indol-3-yl)propanoate and Ethanol |

The acetamido group of the title compound is relatively stable. However, the carboxylic acid generated from its ester hydrolysis serves as a versatile precursor for forming new amide bonds. rsc.org The coupling of this carboxylic acid with various primary or secondary amines is a key strategy for synthesizing a library of N-acetyl-L-tryptophan amide derivatives. nih.govrsc.org

This amidation can be achieved using various coupling reagents that activate the carboxylic acid. For instance, N,N'-dicyclohexylcarbodiimide (DCC) is a widely used agent that reacts with the carboxyl group to form an activated intermediate, which then readily reacts with an amine to form the desired amide bond. mdpi.commdpi.com Other modern and efficient protocols may utilize reagents that form acyl fluorides in situ, which are effective for coupling with sterically hindered or electron-deficient amines at elevated temperatures. rsc.orgresearchgate.net

The direct conversion of the ester to an amide (aminolysis) is also a viable pathway. For example, direct amidation of carboxylic acids can be facilitated by lipases, where an in situ formed ester undergoes aminolysis upon the addition of an amine. rsc.org Through these methods, derivatives such as 2-acetamido-3-(1H-indol-3-yl)-N-methylpropanamide can be synthesized. nih.gov

Table 2: Representative Amide Bond Formations from N-Acetyl-L-Tryptophan

| Amine Reactant | Coupling Method/Reagent | Product |

|---|---|---|

| Tryptamine | N,N'-Dicyclohexylcarbodiimide (DCC) | N-[2-(1H-indol-3-yl)ethyl]-2-acetamido-3-(1H-indol-3-yl)propanamide |

| Methylamine | In situ acyl fluoride (B91410) formation (e.g., BTFFH) | 2-acetamido-3-(1H-indol-3-yl)-N-methylpropanamide |

| Aniline | Various peptide coupling reagents | N-phenyl-2-acetamido-3-(1H-indol-3-yl)propanamide |

Indole (B1671886) Ring Functionalization and Diversification

The indole nucleus is an electron-rich aromatic system, making it a prime site for various functionalization reactions. These modifications can dramatically alter the molecule's properties and are crucial for developing new chemical entities.

The indole ring readily undergoes electrophilic aromatic substitution. The substituent at the C3 position directs incoming electrophiles to other positions on the ring, such as C2, C4, C5, C6, or C7. Research has shown that aryl nitrenium ions, which are electrophilic, react selectively with tryptophan derivatives. chemrxiv.org In one study, N-acetyl-L-tryptophan ethyl ester was labeled with an N-(4,4'-dibromodiphenyl)nitrenium ion, resulting in the formation of two major adducts, demonstrating a direct functionalization of the indole system. chemrxiv.org This type of reaction highlights a pathway for adding complex aryl groups to the indole core. chemrxiv.org

Modern synthetic methods allow for the direct functionalization of specific C-H bonds, offering precise control over the site of modification. For C3-alkylindoles like tryptophan derivatives, strategies have been developed for expedient derivatization at the C7 position. semanticscholar.org One such method involves the palladium-catalyzed borylation of the C7 C-H bond. This reaction introduces a boronic ester (such as a pinacol (B44631) boronate) at the C7 position of the indole ring. This transformation is significant because the resulting borylated compound is a versatile intermediate for subsequent cross-coupling reactions. semanticscholar.org

The functional groups introduced through the reactions described above enable the diversification of the indole ring with various substituents.

Halogenation : Halogens can be introduced onto the indole ring via electrophilic substitution reactions. For example, related indole compounds have been successfully halogenated at the C5 position, leading to derivatives like N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide. nih.gov

Alkylation : While Friedel-Crafts alkylation can be performed on the indole ring, it may be complicated by reactions at the indole nitrogen or polyalkylation.

Arylation : A powerful strategy for introducing aryl groups onto the indole nucleus involves the C-H functionalization pathway. The C7-borylated intermediate, generated via directed C-H functionalization, can undergo Suzuki cross-coupling reactions with various aryl halides. semanticscholar.org This two-step sequence provides a reliable method for synthesizing C7-arylated tryptophan derivatives. Additionally, direct C3-arylation of indoles with cyclohexanones has been described, although the title compound is already substituted at this position. researchgate.net The reaction of N-acetyl-L-tryptophan ethyl ester with diaryl nitrenium ions also represents a form of arylation. chemrxiv.org

Table 3: Summary of Indole Ring Functionalization Strategies

| Reaction Type | Position(s) | Reagents/Method | Resulting Structure/Intermediate |

|---|---|---|---|

| Electrophilic Arylation | Indole Ring | N-(4,4'-dibromodiphenyl)nitrenium ion | N-Aryl adduct |

| Directed C-H Borylation | C7 | Palladium catalyst, borane (B79455) source | C7-borylated indole |

| Halogenation | e.g., C5 | Electrophilic halogenating agent | Halogenated indole nucleus |

| Arylation (via Borylation) | C7 | C7-borylated indole, Aryl halide, Pd catalyst (Suzuki coupling) | C7-arylated indole |

Side Chain Modifications and Chiral Integrity

The propanoate side chain of ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate offers opportunities for structural diversification through reactions at the α-carbon. These modifications, however, must be carefully controlled to maintain the desired stereochemistry.

Alkylation and Arylation Reactions on the Propanoate Chain

The α-carbon of the propanoate chain can be functionalized through the generation of an enolate intermediate, which can then react with various electrophiles.

A general procedure for the α-alkylation of N-protected amino esters involves the formation of a Schiff base, followed by deprotonation with a strong base to generate an anion that can be alkylated. Subsequent hydrolysis yields the α-alkylated amino acid. For instance, the synthesis of "no-carrier-added" α-[11C]methyl-L-tryptophan utilizes the alkylation of an anion generated from the Schiff base of L-tryptophan methyl ester with di-isopropylamine. researchgate.net

Arylation: While less common than alkylation at the α-carbon, arylation can be achieved through various methods, including intramolecular nucleophilic aromatic substitution (SNAr) reactions of amino-acid derived enolates. This approach has been used for the α-arylation of polar amino acids. nih.gov

Strategies for Stereochemical Inversion and Retention

Maintaining or inverting the stereochemistry at the α-carbon during derivatization is a critical aspect of asymmetric synthesis.

Stereochemical Inversion: While direct inversion of the α-carbon of ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate is not extensively documented, general methods for the stereoinversion of α-amino acids exist. These often involve derivatization to a species that can undergo a reaction with inversion of configuration, followed by removal of the directing group.

The stereochemical outcome of α-alkylation reactions is highly dependent on the reaction conditions, which determine whether the kinetic or thermodynamic enolate is formed. ochemacademy.comudel.edu Kinetic control, typically achieved with strong, hindered bases at low temperatures, leads to the less substituted enolate, while thermodynamic control, using weaker bases at higher temperatures, favors the more stable, more substituted enolate. masterorganicchemistry.comyoutube.comyoutube.com

Synthesis of Complex Biologically Relevant Precursors and Scaffolds

Ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate is a valuable starting material for the synthesis of a variety of complex and biologically active molecules, particularly those containing the indole scaffold. nbinno.com

Indole Alkaloids: Tryptophan and its derivatives are precursors to a wide range of indole alkaloids, many of which are found in marine organisms and possess significant biological activities, including antimicrobial and antitumor properties. nih.govuni-hamburg.deresearchgate.netnih.govresearchgate.netnih.govrsc.org The synthesis of these complex natural products often involves modifications of the tryptophan scaffold.

Spirocyclic Indolenines: The indole nucleus of tryptophan derivatives can be used to construct spirocyclic systems, which are present in many biologically important natural alkaloids. rsc.orgrsc.orgsemanticscholar.orgresearchgate.net These syntheses often involve dearomatization reactions of the indole ring.

The versatility of ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate as a building block allows for its incorporation into the synthesis of potential antiviral agents and other pharmaceutically relevant compounds. purdue.edunih.govmdpi.com

Investigation of Reaction Mechanisms and Kinetics in Derivatization

Understanding the mechanisms and kinetics of derivatization reactions is crucial for optimizing reaction conditions and controlling product outcomes.

Enolate Formation and Reactivity: The alkylation and arylation reactions at the α-carbon proceed through an enolate intermediate. The regioselectivity and stereoselectivity of these reactions are governed by the principles of kinetic versus thermodynamic control. ochemacademy.comudel.edumasterorganicchemistry.comyoutube.comyoutube.com The formation of the kinetic enolate is favored by strong, bulky bases at low temperatures and short reaction times, leading to the less substituted product. Conversely, the thermodynamic enolate, which is more stable, is favored by weaker bases, higher temperatures, and longer reaction times, resulting in the more substituted product. ochemacademy.comudel.edu

Computational Studies: Computational studies, such as those employing the CASPT2//CASSCF level of theory, can provide insights into the electronic properties and decay mechanisms of the excited states of tryptophan derivatives. researchgate.net These studies can help in understanding the reactivity of the molecule in various chemical transformations.

Kinetic Studies: Kinetic studies of reactions involving tryptophan derivatives can provide valuable information about the reaction rates and mechanisms. For example, time-resolved fluorescence studies of tryptophan mutants have been used to analyze the conformational changes of intermediates and transition-state complexes in enzymatic reactions. nih.gov The kinetics of the Trp-CLiC reaction, a method for labeling tryptophan residues, have been studied by monitoring the change in absorbance over time. nih.gov

Investigation of Biological Activities and Mechanisms of Action Non Clinical Focus

Enzyme Modulation and Inhibition Mechanisms of Indole (B1671886) Derivatives

The structural motif of ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate suggests its potential to interact with various enzymes. Research into structurally related indole derivatives has provided insights into possible enzymatic targets and mechanisms of inhibition.

Butyrylcholinesterase (BChE) has been identified as a putative target for tryptophan-based derivatives. nih.gov While direct studies on ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate are limited, the broader class of tryptophan analogs has been investigated for their BChE inhibitory potential. nih.gov The structural similarities suggest that the N-acetyl-L-tryptophan ethyl ester could also exhibit inhibitory activity against this enzyme, which is of interest in the context of neurodegenerative diseases. nih.gov The active site of BChE contains an acyl pocket and a peripheral anionic site, both of which can interact with indole-containing ligands. nih.govacs.org

Table 1: Butyrylcholinesterase (BChE) Inhibitory Activity of Select Tryptophan Derivatives

| Compound | BChE IC50 (nM) | Selectivity vs. AChE | Reference |

| Tryptophan-based Inhibitor 18 | 2.8 | Selective for BChE | nih.gov |

| Tryptophol | 34,150 | Selective for BChE | nih.gov |

This table presents data for structurally related compounds to illustrate the potential inhibitory activity of indole derivatives.

Receptor Binding and Signaling Pathway Interactions

The indole structure is a key pharmacophore for interacting with various receptors, particularly serotonin (B10506) receptors. The potential for ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate to bind to and modulate receptor activity is an area of significant interest.

The 5-hydroxytryptamine type 6 (5-HT6) receptor, a member of the serotonin receptor family, is a prominent target for indole-based ligands. mdpi.comnih.gov Antagonists of the 5-HT6 receptor are being investigated for their potential in treating cognitive disorders. nih.gov Radioligand binding assays are typically employed to determine the affinity of a compound for a specific receptor, with the results often expressed as a Ki value. While direct binding data for ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate at the 5-HT6 receptor is not extensively documented, the general structure-activity relationship (SAR) studies of N-arylsulfonylindoles and related compounds indicate that the indole scaffold is crucial for high-affinity binding. mdpi.com For example, certain N1-azinylsulfonyl-1H-indole derivatives exhibit Ki values in the low nanomolar range. nih.gov

Table 2: Binding Affinities of Representative Indole Derivatives for the 5-HT6 Receptor

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| N1-Azinylsulfonyl-1H-indole Derivative 25 | 5-HT6 | <10 | nih.gov |

| Indoline-3-carboxamide Derivative | 5-HT6 | Potent Antagonist | nih.gov |

This table showcases the binding affinities of other indole-based compounds to the 5-HT6 receptor to provide context for the potential activity of ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate.

Upon receptor binding, a ligand can trigger a cascade of intracellular signaling events. For G-protein coupled receptors like the 5-HT6 receptor, this often involves the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov The parent compound, N-acetyl-L-tryptophan, has been shown to exert anti-inflammatory effects by inhibiting the expression of IL-1β and the activation of caspase-1. medchemexpress.com It is plausible that ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate could influence similar cellular pathways, although specific studies are required to confirm this.

Antioxidant Activity and Oxidative Stress Modulation Studies

Indole derivatives are known to possess antioxidant properties, primarily due to the electron-rich nature of the indole ring, which can scavenge free radicals.

In vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to evaluate antioxidant capacity. greenskybio.com While direct experimental data on the antioxidant activity of ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate is sparse, some commercial suppliers suggest its potential use in skincare for its antioxidant properties. chemimpex.com More robust scientific evidence comes from studies on its parent compound, N-acetyl-L-tryptophan, which has demonstrated the ability to neutralize radiation-induced oxidative stress and enhance the activity of antioxidant enzymes. semanticscholar.org Tryptophan and its metabolites have also shown significant oxygen radical absorption capacity (ORAC). nih.gov

Table 3: Antioxidant Activity of Tryptophan and Related Compounds

| Compound/Metabolite | Assay | Antioxidant Capacity | Reference |

| Tryptophan (from human milk) | ORAC | 7,986 ± 468 µM Trolox equivalent/g | nih.gov |

| N-acetyl-L-tryptophan | Cellular Assays | Neutralizes radiation-induced oxidative stress | semanticscholar.org |

| 3-Substituted-2-oxindole Derivatives | DPPH Assay | Moderate to good antioxidant activity | nih.gov |

This table provides antioxidant data for tryptophan and related indole compounds, suggesting the potential antioxidant activity of ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate.

Radical Scavenging Assays for Antioxidant Capacity

The ability of a compound to directly neutralize free radicals is a key indicator of its antioxidant capacity. This is often quantified using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov

While specific IC₅₀ values for ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate are not extensively documented in readily available literature, studies on closely related tryptophan derivatives provide significant insight. For instance, tryptophan ethyl ester has been examined for its ability to quench the ABTS radical cation. researchgate.net In one study, its antioxidant capacity was found to be comparable to that of Trolox, a vitamin E analog commonly used as a standard in antioxidant assays. researchgate.net The Trolox Equivalent Antioxidant Capacity (TEAC) for tryptophan ethyl ester was determined to be approximately 1.0 mM, indicating a potent radical scavenging activity. researchgate.net

Research on the parent amino acid, L-tryptophan, and its hydroxylated derivative further contextualizes the antioxidant potential of this class of compounds. In one comparative study, 5-hydroxy-L-tryptophan showed significantly more potent radical scavenging activity than L-tryptophan itself, underscoring the influence of the molecular structure on antioxidant efficacy. nih.gov

Below is an interactive data table summarizing the antioxidant capacities of related tryptophan compounds.

| Compound | Assay | IC₅₀ Value | Reference |

| Tryptophan ethyl ester | ABTS | 1.0 mM (TEAC) | researchgate.net |

| L-Tryptophan (LP) | DPPH | 9.51 x 10⁻³ M | nih.gov |

| L-Tryptophan (LP) | ABTS | 8.91 x 10⁻⁴ M | nih.gov |

| 5-hydroxy-L-tryptophan (HLP) | DPPH | 31.96 x 10⁻⁷ M | nih.gov |

| 5-hydroxy-L-tryptophan (HLP) | ABTS | 8.69 x 10⁻⁶ M | nih.gov |

Note: IC₅₀ is the concentration of the antioxidant required to decrease the initial radical concentration by 50%. TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity of a substance in comparison to the standard, Trolox.

Investigation of Cellular Antioxidant Defense Mechanisms

Beyond direct radical scavenging, antioxidants can also exert their effects by bolstering the cell's own defense mechanisms. Studies on N-acetyl-L-tryptophan (NAT), the carboxylic acid form of the title compound, have shown that it can protect cells from oxidative damage by enhancing endogenous antioxidant systems. semanticscholar.orgnih.gov

In studies investigating the effects of ionizing radiation, pretreatment with NAT was found to protect intestinal epithelial cells and murine macrophages from radiation-induced cell death. semanticscholar.orgnih.gov This protection was attributed to the neutralization of oxidative stress and a significant enhancement in the activity of key antioxidant enzymes. semanticscholar.orgnih.gov The specific enzymes upregulated include:

Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.

Superoxide (B77818) Dismutase (SOD): An enzyme that alternately catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide.

Glutathione-S-Transferase (GST): A family of enzymes that utilize glutathione (B108866) in reactions contributing to the detoxification of a wide range of harmful substances.

Glutathione Peroxidase (GPx): The main enzyme responsible for reducing hydrogen peroxide and lipid hydroperoxides. nih.gov

These findings suggest that NAT and, by extension, its ethyl ester derivative, can play a significant role in maintaining cellular redox homeostasis under conditions of oxidative stress. The activation of these enzymatic pathways is a crucial mechanism for mitigating cellular damage. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Response

The effectiveness of an indole derivative as an antioxidant is intimately linked to its molecular structure. Structure-Activity Relationship (SAR) studies aim to identify the specific structural features that are responsible for the observed biological activity, guiding the design of more potent and effective compounds. researchgate.net

Rational Design and Synthesis of Analogs for SAR Elucidation

The rational design of analogs of ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate involves the strategic modification of its chemical structure to probe its biological function. Esterification of the parent compound, N-acetyl-L-tryptophan, to yield the ethyl ester is itself an example of rational design, often aimed at improving properties like bioavailability and stability. nbinno.com

The synthesis of new analogs focuses on several key areas of the molecule:

The Indole Ring: Introducing various substituents (e.g., hydroxyl, methoxy (B1213986) groups) at different positions on the indole ring can dramatically alter antioxidant activity. researchgate.net

The Side Chain: Modifications to the propanoate side chain, including the N-acetyl group, can influence how the molecule interacts with biological targets.

The Ester Group: Varying the alcohol used for esterification (e.g., methyl, propyl) can affect the compound's lipophilicity and pharmacokinetic properties.

For example, the synthesis of a series of N-acyl tryptophan derivatives was undertaken to improve the bioavailability of a parent compound by modifying the carboxylic acid moiety. researchgate.net Similarly, the creation of indole-3-propionic acid hybrids has been explored to develop multifunctional neuroprotective agents with antioxidant properties. mdpi.com These approaches exemplify the rational design process used to generate libraries of related compounds for SAR studies.

Correlating Specific Structural Motifs with Observed Biological Activity

SAR studies have established several key principles regarding the antioxidant activity of indole derivatives. The indole nucleus itself is a critical pharmacophore, largely due to the electron-rich nature of the indole ring and the ability of the nitrogen atom to donate a hydrogen atom to scavenge free radicals. semanticscholar.org

Key structural motifs that correlate with antioxidant activity include:

An Unsubstituted Indole Nitrogen: The presence of a hydrogen atom on the indole nitrogen is considered crucial for the radical scavenging mechanism, which often involves hydrogen atom transfer (HAT). semanticscholar.org

Electron-Donating Groups: The addition of electron-donating groups (like hydroxyl or methoxy groups) to the indole ring, particularly at the 5-position, has been shown to enhance antioxidant capacity. nih.gov This is because these groups can better stabilize the resulting indolyl radical formed after hydrogen donation.

The C3-Side Chain: The nature of the substituent at the C-3 position of the indole ring directly modulates antioxidant ability. semanticscholar.org

Computational studies have supported these experimental findings, showing that substituents that lower the bond dissociation enthalpy (BDE) of the N-H bond in the indole ring lead to higher antioxidant activity via the HAT mechanism. researchgate.net Conversely, electron-withdrawing groups tend to decrease antioxidant potential. researchgate.net

Applications as Chemical Probes in Elucidating Biological Processes

Ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate has been utilized as a chemical tool for the selective labeling of specific amino acids within peptides and proteins. In a notable application, researchers have employed this compound for the selective photo-labeling of tryptophan residues. This process involves the generation of a reactive aryl nitrenium ion that reacts preferentially with the indole side chain of tryptophan. By using N-acetyl-L-tryptophan ethyl ester as a model substrate, researchers were able to isolate and characterize the resulting adducts, confirming the feasibility of this labeling strategy. This technique provides a powerful method for studying protein structure and activity by selectively modifying tryptophan residues.

Fluorescence Properties and Their Applications in Biosensing and Molecular Imaging Research

Like its parent amino acid, tryptophan, ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate possesses intrinsic fluorescence properties. researchgate.net Tryptophan is the dominant intrinsic fluorophore in most proteins, and its emission is highly sensitive to the local environment, making it an invaluable natural probe of protein structure and dynamics. nih.govmdpi.com

The fluorescence of N-acetyl-L-tryptophan ethyl ester has been characterized using techniques such as Laser-Induced Fluorescence (LIF) excitation spectroscopy. researchgate.net These studies provide detailed information about the compound's electronic structure and how it is influenced by its conformation. The fluorescence emission of tryptophan and its derivatives typically occurs in the ultraviolet region, with an emission maximum around 350 nm when excited at approximately 280 nm. nih.gov

The inherent fluorescence of this compound and its analogs, such as tryptophan ethyl ester, allows for their detection in complex matrices like wine using high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov While specific applications of ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate as a biosensor or imaging agent are not yet widely established, its properties make it a candidate for such roles. Its fluorescence could potentially be used to probe the binding sites of enzymes or receptors, or as a building block for creating more complex fluorescent probes for molecular imaging research.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate. These methods are used to determine the molecule's most stable three-dimensional arrangement (geometry optimization) and to describe the distribution and energies of its electrons (electronic structure).

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. DFT calculations for molecules similar to ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate, such as N-acetyl-L-tryptophan-N-methylamide, have been performed to identify stable conformers and their relative energies. For instance, calculations at the B3LYP/6-31G(d) level of theory have been instrumental in mapping the potential energy surface of such molecules, revealing numerous stable conformations.